2,5-DMMA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBPMOXIPCTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388848 | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-43-3 | |
| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Advanced Synthetic Methodologies of 2,5 Dimethoxy N Methylamphetamine
Precursor Chemistry and Synthetic Accessibility
The synthesis of 2,5-Dimethoxy-N-methylamphetamine relies on key aromatic precursors that contain the desired 2,5-dimethoxy substitution pattern. A common starting point is 2,5-dimethoxybenzaldehyde (B135726) or 2,5-dimethoxyphenylacetone.
2,5-Dimethoxybenzaldehyde can be synthesized through several routes. One method involves the oxidation of anethole (B165797) to anisaldehyde, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 4-methoxyphenol (B1676288). chemicalbook.comchemicalbook.com Formylation of 4-methoxyphenol using the Reimer-Tiemann method produces 2-hydroxy-5-methoxybenzaldehyde, which is then methylated to give 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.comscribd.comgoogle.com Another approach involves the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene (B90301) using phosphorus oxychloride and dimethylformamide. bloomtechz.com Direct oxidation of 2,5-dimethoxytoluene (B1361827) using strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) is an alternative method for synthesizing 2,5-dimethoxybenzaldehyde. bloomtechz.com
2,5-Dimethoxyphenylacetone is another crucial precursor. It can be synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. prepchem.com Optimal conditions for this reaction often involve low temperatures (0-5°C) and careful control of the catalyst-to-substrate ratio to minimize over-acylation. Alternative routes to 2,5-dimethoxyphenylacetone include the condensation of 2,5-dimethoxybenzaldehyde with methyl 2-chloropropionate via a Darzens condensation, followed by hydrolysis and decarboxylation. erowid.orgucc.ie
Classical and Contemporary Synthetic Routes to the Core Structure
The synthesis of the amphetamine core structure from the aforementioned precursors typically involves building the characteristic β-aminoalkyl chain. Classical and contemporary methods employ various strategies, including alkylation and reductive amination.
Alkylation and Reductive Amination Strategies
Reductive amination is a widely used method for synthesizing amphetamines. This process involves the condensation of an aldehyde or ketone with an amine to form an imine, which is subsequently reduced to the corresponding amine. erowid.org For the synthesis of Methyl-DMA, this often involves the reaction of 2,5-dimethoxyphenylacetone with methylamine (B109427), followed by reduction of the resulting imine. chemistryviews.org
The reductive amination of ketones like 2,5-dimethoxyphenylacetone with methylamine can be carried out using various reducing agents. Catalytic hydrogenation with catalysts such as Raney nickel is a common approach. erowid.org Metal hydride reductions using reagents like sodium borohydride (B1222165) or lithium aluminum hydride are also employed. erowid.orgresearchgate.netunodc.org The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For example, using excess amine in catalytic hydrogenation can favor the formation of the primary amine. erowid.org
Another strategy involves the Henry reaction (nitroaldol condensation) between 2,5-dimethoxybenzaldehyde and nitroethane to form a nitrostyrene (B7858105) intermediate. psu.edu This nitrostyrene can then be reduced to the corresponding amphetamine. psu.educdnsciencepub.com Reduction of the nitro group and the double bond can be achieved using various methods, including catalytic hydrogenation or reduction with metal hydrides. researchgate.net
Methylation Reagents and Reaction Pathways
The synthesis of Methyl-DMA specifically requires the introduction of a methyl group onto the nitrogen atom of the amphetamine structure. This methylation step can be achieved through different reaction pathways and using various methylating reagents.
If the synthesis route involves the formation of the primary amine (2,5-dimethoxyamphetamine), methylation can be performed on this intermediate. Common methylating agents include methyl iodide or dimethyl sulfate. chemicalbook.comchemicalbook.comebookdisc.com The reaction is typically carried out in the presence of a base to facilitate the alkylation of the amine. ebookdisc.com
Alternatively, if the synthesis route utilizes methylamine in the reductive amination step with 2,5-dimethoxyphenylacetone, the N-methyl group is introduced directly during the formation and reduction of the imine. chemistryviews.org This is a more convergent approach as it avoids a separate methylation step.
Multi-step Convergent and Divergent Synthesis
The synthesis of 2,5-Dimethoxy-N-methylamphetamine can be approached using both convergent and divergent strategies.
Convergent synthesis involves synthesizing key fragments separately and then coupling them in a final step to form the target molecule. An example in the context of Methyl-DMA synthesis could involve the preparation of 2,5-dimethoxyphenylacetone and methylamine as separate components and then combining them in a reductive amination reaction.
Divergent synthesis starts from a common precursor and branches out to form different target molecules. While not as directly applicable to the synthesis of only Methyl-DMA, a divergent approach could involve synthesizing 2,5-dimethoxybenzaldehyde or 2,5-dimethoxyphenylacetone, which can serve as precursors for a range of substituted phenethylamines and amphetamines. ucc.iepsu.edu
Multi-step syntheses are common for complex molecules like Methyl-DMA, involving a sequence of reactions to build the desired structure and functional groups. The specific sequence and choice of reactions depend on the availability of starting materials and the desired efficiency and yield.
Catalytic Approaches in 2,5-Dimethoxy-N-methylamphetamine Synthesis
Catalytic methods play an important role in organic synthesis by offering advantages such as increased reaction rates, improved selectivity, milder reaction conditions, and reduced waste. In the synthesis of amphetamines and related compounds, various catalytic approaches have been explored.
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. In the context of Methyl-DMA synthesis, homogeneous catalysts can be used in various steps, particularly in reduction reactions.
Catalytic hydrogenation, often mediated by homogeneous or heterogeneous catalysts, is used to reduce the imine intermediate formed during reductive amination or to reduce the nitro group and double bond in nitrostyrene intermediates. While the provided search results primarily mention heterogeneous catalysts like Raney nickel for reductive amination erowid.org and palladium on charcoal for nitro group reduction google.com, homogeneous catalysts such as certain transition metal complexes could potentially be employed for similar transformations under specific conditions.
Research into the synthesis of related amphetamines and phenethylamines highlights the use of catalytic reduction methods. For instance, a facile one-pot reduction of β-nitrostyrenes to phenethylamines has been reported using sodium borohydride and copper(II) chloride, which could be considered a system involving a metal catalyst. researchgate.net
Heterogeneous Catalysis, including Zeolite-Based Systems
Heterogeneous catalysis offers advantages in chemical synthesis due to the ease of catalyst separation and potential for recycling, contributing to more sustainable processes. In the context of phenethylamine (B48288) synthesis, heterogeneous catalysts, such as Raney-Nickel, have been employed in reduction reactions, for instance, in the reduction of benzyl (B1604629) cyanide to phenethylamine wikipedia.org. While specific detailed research findings on the application of heterogeneous catalysis, particularly zeolite-based systems, directly for the synthesis of 2,5-Dimethoxy-N-methylamphetamine were not extensively found in the provided search results, the principles of heterogeneous catalysis are applicable to various steps in substituted phenethylamine synthesis. For example, catalytic hydrogenation, a common method for reducing nitroalkenes or imines in phenethylamine synthesis, can be effectively carried out using heterogeneous catalysts. wikipedia.org The development of solid acid catalysts, including zeolites, for reactions like imine formation or alkylation steps could potentially offer more efficient and environmentally benign routes compared to homogeneous acid catalysts. The application of heterogeneous catalysts in the cross-coupling of aziridines and aryl iodides for the synthesis of β-phenethylamines has also been explored, demonstrating the potential of such systems in constructing the phenethylamine scaffold. nih.govacs.org
Organocatalysis and Biocatalysis
Organocatalysis and biocatalysis represent powerful tools for chemical synthesis, offering high levels of selectivity under mild reaction conditions. Organocatalysts, which are small organic molecules, and biocatalysts, primarily enzymes, can catalyze a range of transformations relevant to the synthesis of chiral amines like Methyl-DMA.
Organocatalysts derived from chiral amines, such as 1-phenylethylamine (B125046) (α-PEA), have been utilized as chiral inducers or auxiliaries in asymmetric reactions, including diastereoselective synthesis and asymmetric catalysis applications. mdpi.comnih.gov These catalysts can facilitate the formation of carbon-carbon or carbon-heteroatom bonds with control over stereochemistry.
Biocatalysis, particularly employing enzymes like transaminases (ω-TA), has emerged as a significant method for the asymmetric synthesis of chiral amines through reductive amination of ketones or kinetic resolution of racemic amines. researchgate.netdiva-portal.orgnih.govacs.org These enzymes can exhibit excellent enantioselectivity, leading to the production of highly enantioenriched amine products. For instance, ω-transaminases have been used for the transformation of ketones to enantiopure amines. researchgate.netdiva-portal.org Chemo-enzymatic approaches, combining chemical and enzymatic steps, have also been developed for the enantioselective synthesis of phenethylamines. researchgate.netacs.orgnih.gov While direct examples for Methyl-DMA synthesis using these specific biocatalytic methods were not detailed, the successful application of transaminases and other enzymes in the synthesis of various chiral phenethylamines and related structures suggests their potential applicability to dimethoxyphenethylamine synthesis. diva-portal.orgnih.govacs.org
Stereochemical Control and Stereoselective Synthesis
Methyl-DMA possesses a chiral center at the alpha-carbon of the propylamine (B44156) side chain, meaning it exists as a pair of enantiomers. Controlling the stereochemistry during synthesis is crucial for obtaining a specific enantiomer. Stereoselective synthesis aims to produce one stereoisomer preferentially over others.
Enantioselective and Diastereoselective Synthesis
Enantioselective synthesis focuses on producing one enantiomer in excess, often quantified by enantiomeric excess (ee). Diastereoselective synthesis aims to favor the formation of one diastereomer over others, relevant when multiple chiral centers are present or created during the reaction. Strategies for achieving enantioselectivity in phenethylamine synthesis include asymmetric reduction of imines or enamine derivatives and asymmetric hydrogenation of unsaturated precursors. whiterose.ac.uk Diastereoselective approaches often involve the use of chiral auxiliaries or catalysts that guide the reaction pathway to favor a specific stereoisomer. mdpi.comnih.govnih.govcdnsciencepub.comethz.chdntb.gov.ua
Chiral Auxiliary and Asymmetric Catalysis Applications
Chiral auxiliaries are introduced into the substrate to direct the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is typically removed. Chiral amines like 1-phenylethylamine have been widely employed as chiral auxiliaries in the diastereoselective synthesis of various compounds, including those with relevance to medicinal chemistry. mdpi.comnih.govnih.govcdnsciencepub.comdntb.gov.uaresearchgate.net By forming a temporary covalent bond with the reactant, the chiral auxiliary creates a diastereomeric intermediate, allowing for diastereoselective transformations.
Asymmetric catalysis utilizes a chiral catalyst (either a small molecule organocatalyst, a metal complex, or an enzyme) to induce asymmetry in a prochiral substrate. This approach is often more atom-economical than using chiral auxiliaries as the catalyst is used in catalytic amounts. Asymmetric catalysis, including transition metal catalysis whiterose.ac.ukmdpi.com, organocatalysis mdpi.comnih.gov, and biocatalysis researchgate.netdiva-portal.orgnih.govacs.orgacs.orgnih.gov, has been successfully applied to the synthesis of chiral phenethylamines, providing access to enantiomerically enriched products. These methods allow for the direct formation of chiral centers with high enantiomeric excess.
Reaction Optimization Strategies and Process Intensification
Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize yield, selectivity, purity, and efficiency while minimizing waste and reaction time. Process intensification aims to significantly shrink equipment size, increase throughput, and improve energy efficiency.
High-Throughput Experimentation in Reaction Development
High-Throughput Experimentation (HTE) is a powerful strategy for rapidly exploring a wide range of reaction parameters simultaneously. chemrxiv.orgbeilstein-journals.orgdomainex.co.ukseqens.commckgroup.org By miniaturizing and parallelizing experiments, HTE allows for the rapid screening of catalysts, ligands, solvents, temperatures, concentrations, and other variables to identify optimal reaction conditions. nih.govacs.orgbeilstein-journals.orgmckgroup.org This is particularly valuable in the early stages of reaction development and optimization.
Continuous-Flow Synthesis Techniques
Continuous-flow synthesis offers potential advantages over traditional batch processing for the synthesis of chemical compounds, including substituted amphetamines. These advantages stem from enhanced control over reaction parameters such as temperature, mixing, and residence time, which can lead to improved reaction efficiency, safety, and scalability acs.orgnih.gov. Flow reactors facilitate rapid heat transfer, which is particularly beneficial for exothermic reactions, helping to prevent localized hot spots and potential runaway reactions nih.gov.
While specific documented examples of the continuous-flow synthesis of 2,5-Dimethoxy-N-methylamphetamine were not found in the reviewed literature, the principles and techniques of flow chemistry have been successfully applied to the synthesis of other pharmaceutical compounds and related structures acs.orgmdpi.commdpi.com. For instance, flow systems have been utilized for reactions such as reductive amination and nucleophilic substitutions, which are key steps in amphetamine synthesis acs.orgmdpi.commdpi.com. Implementing continuous-flow for the synthesis of 2,5-Dimethoxy-N-methylamphetamine could potentially lead to shorter reaction times, higher yields, improved purity profiles through better control of by-product formation, and the possibility of inline purification or workup steps acs.orgmdpi.com.
Synthetic Modifications and Derivative Chemistry
Synthetic modifications of the 2,5-dimethoxyamphetamine (B1679032) core structure and its N-methylated analogue, 2,5-Dimethoxy-N-methylamphetamine, are crucial for exploring structure-activity relationships and generating novel compounds. These modifications can involve alterations to the aromatic ring or the amine side chain.
Synthesis of Analogues and Homologues for Structure-Reactivity Studies
The synthesis of analogues and homologues of 2,5-Dimethoxy-N-methylamphetamine primarily involves modifying the substituents on the phenyl ring or altering the alkyl chain connecting the ring to the amine nitrogen. Analogues with different substitution patterns on the phenyl ring, such as variations in the position or nature of the alkoxy groups or the introduction of other substituents, are synthesized to investigate their impact on biological activity mdpi.comjocpr.comgoogle.commzcloud.org. For example, the DOx series of compounds are 4-substituted 2,5-dimethoxyamphetamines, with variations at the para position of the aromatic ring acs.orgmdpi.comjocpr.comCurrent time information in Vanderburgh County, US..
Homologues can be prepared by changing the nitroalkane used in the nitrostyrene route or by employing different ketones or aldehydes in reductive amination strategies, leading to variations in the length or branching of the alkyl chain adjacent to the amine. These systematic modifications allow researchers to probe the structural requirements for interaction with biological targets.
Introduction of Functional Groups for Further Derivatization
Introduction of functional groups onto the 2,5-dimethoxy-N-methylamphetamine scaffold provides handles for further chemical transformations and the creation of more complex derivatives. A notable example is the bromination of 2,5-Dimethoxy-N-methylamphetamine to produce 4-bromo-2,5-dimethoxy-N-methylamphetamine (Methyl-DOB) unodc.orgwikipedia.org. This electrophilic aromatic substitution reaction typically occurs at the para position (C4) of the aromatic ring due to the activating nature and directing effects of the methoxy (B1213986) groups unodc.org.
The introduction of a halogen, such as bromine, allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append various aryl, heteroaryl, or alkynyl moieties to the aromatic core mzcloud.org. Other functional groups, such as hydroxyl, carboxyl, or amino groups, could potentially be introduced through appropriate synthetic strategies, enabling conjugation with biomolecules or immobilization onto solid supports for various applications.
Green Chemistry Principles in 2,5-Dimethoxy-N-methylamphetamine Synthesis
The application of green chemistry principles to the synthesis of 2,5-Dimethoxy-N-methylamphetamine is essential for minimizing the environmental impact and improving the sustainability of the production process nih.govjocpr.comjddhs.comijbpas.com. Key aspects include careful consideration of solvent choice, maximizing atom economy, and reducing waste generation.
Solvent Selection and Minimization
Solvents are a major contributor to the environmental footprint of chemical synthesis, accounting for a significant portion of the waste generated jocpr.comjddhs.com. Applying green chemistry principles involves selecting solvents that are less hazardous, less toxic, and more environmentally benign than traditional organic solvents nih.govjocpr.comjddhs.comijbpas.com. Water, supercritical carbon dioxide, and bio-based solvents are examples of greener alternatives that are increasingly explored in chemical synthesis jocpr.comjddhs.com.
Minimizing the total volume of solvent used throughout the synthesis is another critical aspect. This can be achieved through the use of more concentrated reactions, solvent-free reaction conditions where feasible, and efficient separation techniques that allow for solvent recycling jddhs.comijbpas.com. The choice of solvent can also impact the reaction outcome, including yield and selectivity unodc.org.
Atom Economy and Waste Reduction
Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final desired product acs.orgprimescholars.comstudymind.co.ukrsc.org. A reaction with high atom economy generates minimal by-products, thus reducing waste acs.orgprimescholars.comrsc.org. In contrast to traditional yield calculations, which only consider the amount of desired product obtained, atom economy evaluates the fate of all atoms involved in the reaction studymind.co.ukrsc.org.
Advanced Characterization and Analytical Methodology Development for 2,5 Dimethoxy N Methylamphetamine
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and conformational properties of a compound. High-resolution techniques are particularly important for unambiguous identification and characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). For 2,5-Dimethoxy-N-methylamphetamine, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of resonances to specific nuclei within the molecule.
PubChem lists 1D NMR spectra, specifically ¹³C NMR, for 2,5-Dimethoxy-N-methylamphetamine, indicating that this technique has been applied to characterize the compound nih.gov. While specific peak data for 2,5-Dimethoxy-N-methylamphetamine are not detailed in the immediate search results, high-resolution NMR, such as that obtained from a 1200 MHz FT-NMR spectrometer used for a related compound like 2,5-Dimethoxy-4-ethylamphetamine, can provide highly resolved signals necessary for complex structural assignments and the identification of subtle structural variations or impurities researchgate.net. Sample preparation for NMR analysis of related compounds typically involves dissolving the sample in deuterated solvents like deuterochloroform (CDCl₃) or deuterium (B1214612) oxide (D₂O), often with an internal standard such as tetramethylsilane (B1202638) (TMS) for calibration swgdrug.orgswgdrug.org.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in identification and structural confirmation. High-Resolution Mass Spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of the elemental composition. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting product ions, providing more detailed structural information.
Electron ionization (EI) mass spectra of dimethoxyamphetamines, including 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), often show a characteristic imine fragment base peak at m/z 44 and fragments at m/z 151/152 corresponding to the dimethoxybenzyl cation and radical cation researchgate.net. However, differentiating positional isomers solely based on their EI mass spectra can be challenging due to similar fragmentation patterns researchgate.net.
To enhance differentiation, derivatization techniques, such as perfluoroacylation of the amine group, can be employed. This modification reduces nitrogen basicity and can lead to unique fragmentation pathways and characteristic fragment ions for different isomers researchgate.netojp.gov. For example, perfluoroacylated derivatives can show common peaks corresponding to the loss of the perfluoroacyl group from the molecular ion ojp.gov.
Tandem mass spectrometry (MS/MS) provides further structural specificity. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of various phenethylamines, including 2,5-dimethoxyamphetamine (2,5-DMA) and 2,5-dimethoxy-4-methylamphetamine (DOM) nih.gov. This indicates the applicability of MS/MS for the sensitive and selective detection and quantification of 2,5-Dimethoxy-N-methylamphetamine and related compounds in complex matrices.
Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the molecular vibrations of a compound, providing information about the functional groups present and the molecular conformation.
PubChem provides access to ATR-IR and Raman spectra for 2,5-Dimethoxy-N-methylamphetamine nih.gov. These spectra exhibit characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of bonds within the molecule, such as C-H, C=C (aromatic ring), C-O (methoxy groups), and N-H (amine).
GC-coupled infrared detection (GC-IRD) has been used to differentiate regioisomers of dimethoxyamphetamines, demonstrating the utility of IR spectroscopy in providing confirmatory identification based on vapor phase infrared spectra following chromatographic separation researchgate.netnih.gov.
Raman spectroscopy is also valuable for the analysis of these compounds. A forensic FT-Raman library includes spectra of 2,5-dimethoxyamphetamine and 2,5-dimethoxy-4-methylamphetamine, highlighting its use in forensic analysis for rapid identification, even through packaging materials thermofisher.com. Raman spectroscopy, combined with chemometric methods like Principal Component Analysis (PCA), can be used to classify related compounds based on their spectral profiles, aiding in the identification of new psychoactive substances rsc.orgrsc.org. Specific vibrational bands in the Raman spectra can be ascribed to motions within common structural motifs rsc.org.
Chromatographic Method Development for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating a compound from impurities and for its quantitative determination. Method development involves optimizing parameters to achieve adequate resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of polar and semi-polar compounds like 2,5-Dimethoxy-N-methylamphetamine. Coupling HPLC with advanced detectors such as UV-Vis spectrophotometry or mass spectrometry provides sensitive and selective detection.
HPLC methods have been developed for the analysis of related phenethylamines. For instance, an HPLC method utilizing a C18 column and a mobile phase of methanol (B129727) and ammonium (B1175870) nitrate (B79036) buffer was employed for the analysis of 4-bromo-2,5-dimethoxy-N-methylamphetamine (MDOB) akjournals.com.
A validated LC-MS/MS method for the determination of various phenethylamines, including 2,5-dimethoxyamphetamine (2,5-DMA) and 2,5-dimethoxy-4-methylamphetamine (DOM), provides specific chromatographic conditions. This method used a Luna C18 column (150 x 3.0 mm, 5 µm particle size) with a mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (B52724) (solvent B) nih.gov. A linear gradient elution was employed, starting from 10% B, increasing to 90% B, and then returning to initial conditions nih.gov. The flow rate was 0.3 mL/min nih.gov. This demonstrates the effectiveness of reversed-phase HPLC coupled with MS/MS for the separation and sensitive detection of 2,5-Dimethoxy-N-methylamphetamine and its analogs.
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a suitable technique for the analysis of volatile or semi-volatile compounds. Coupling GC with selective detectors such as Flame Ionization Detection (FID), Mass Spectrometry (MS), or Infrared Detection (IRD) enhances its analytical capabilities.
GC-MS is a common technique for the analysis of amphetamine-type stimulants, including dimethoxyamphetamines nih.govresearchgate.netresearchgate.net. While EI-MS provides fragmentation patterns, differentiating isomers can be challenging with GC-MS alone researchgate.net.
GC methods for related compounds provide insights into suitable stationary phases and conditions. GC with FID has been used for screening related phenethylamines, employing a 100% dimethylpolysiloxane gum column swgdrug.orgswgdrug.org. GC-MS methods have utilized columns like DB-5MS (5% diphenyl-95% dimethylsiloxane) researchgate.net.
Studies have shown that the chromatographic resolution of dimethoxyamphetamines can be achieved on specific GC stationary phases. Amines have shown excellent resolution on more polar stationary phases like Rtx-200 researchgate.net. Derivatization, such as perfluoroacylation, can also improve chromatographic separation on both polar and non-polar phases researchgate.netnih.gov. For instance, perfluoroacylated derivatives were successfully resolved by capillary GC on a non-polar stationary phase (Rxi-50) nih.gov. GC-IRD provides an additional dimension of information for isomer differentiation after chromatographic separation researchgate.netnih.gov.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a crucial technique for separating and quantifying the individual enantiomers of a chiral compound like 2,5-Dimethoxy-N-methylamphetamine. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different pharmacological activities. unodc.org The separation of enantiomers requires a chiral environment, typically achieved through the use of a chiral stationary phase in chromatography or a chiral selector in the mobile phase. diva-portal.org
Gas chromatography (GC) is a well-established technique for chiral separation, employing either direct methods with chiral capillary columns or indirect methods involving derivatization with a chiral reagent followed by separation on an achiral stationary phase. unodc.org High-performance liquid chromatography (HPLC) is also widely used for chiral separations. diva-portal.orgtandfonline.com
One reported method for the quantitation of 2,5-dimethoxy-4-methylamphetamine (DOM), a related dimethoxyamphetamine derivative, enantiomers in plasma utilized HPLC. tandfonline.com This method involved converting the d- and l-DOM enantiomers into diastereomers by condensation with a chiral reagent, specifically the succinimidyl ester of l-α-methoxy-α-methyl-1-naphthaleneacetic acid. tandfonline.com The resulting diastereomers were then separated on a μPorasil column using a mobile phase of cyclohexane/ethyl acetate (B1210297) (3:1). tandfonline.com This approach of forming diastereomers is a common indirect method in chiral chromatography, as diastereomers have different physical properties and can be separated using conventional achiral stationary phases.
Another study explored the enantiomeric separation of N,N-dimethylamphetamine (DMA) and related analogs using capillary electrophoresis (CE). nih.gov While this study focused on N,N-dimethylamphetamine, it highlights the applicability of electrophoretic methods for chiral separations of amphetamine-related compounds. The method utilized heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-beta-CD) as a chiral selector in the buffer. nih.gov
The effectiveness of chiral separation is often evaluated by parameters such as resolution (Rs), which indicates the degree of separation between enantiomer peaks. Achieving satisfactory resolution is essential for accurate enantiomeric purity assessment.
Mass Spectrometry Fragmentation Studies and Ion Chemistry
Mass spectrometry (MS) is a primary technique for confirming the identity of compounds and studying their fragmentation pathways. nih.govresearchgate.net For 2,5-Dimethoxy-N-methylamphetamine, understanding its fragmentation under electron ionization (EI) or other ionization methods is crucial for its identification and differentiation from related isomers.
Studies on dimethoxyamphetamines (DMA), including 2,5-dimethoxyamphetamine (2,5-DMA), have shown that these compounds can produce similar EI mass spectra, particularly among regioisomers. nih.govresearchgate.net For instance, the mass spectrum of 2,5-dimethoxyamphetamine is characterized by a base peak at m/z 44, corresponding to an imine fragment, and additional fragments at m/z 151/152, representing the dimethoxybenzyl cation and radical cation, respectively. researchgate.net The similarity in mass spectra among isomers can pose a challenge for definitive identification based solely on EI-MS. nih.govresearchgate.net
To overcome the limitations in differentiating isomers by EI-MS, derivatization techniques have been employed. Perfluoroacylation of the amine group can alter the fragmentation pathways, providing unique fragment ions or altering the relative abundance of common ions, thereby enabling discrimination between isomers. researchgate.netojp.gov For example, perfluoroacylated derivatives of regioisomeric primary and secondary amines have shown improved mass spectral individualization. ojp.gov The fragmentation of these derivatives often involves the loss of a perfluoroacyl group and/or the cleavage of the carbon-nitrogen bond adjacent to the amine.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions. This technique can be used to study the ion chemistry of 2,5-Dimethoxy-N-methylamphetamine and its fragments, providing more detailed insights into its structure and potential metabolites. LC-MS/MS methods have been developed for the analysis of various phenethylamines, including dimethoxyamphetamine derivatives, in biological matrices. nih.govnih.gov These methods often utilize electrospray ionization (ESI) and multiple reaction monitoring (MRM) for sensitive and selective detection. nih.govnih.gov
Reaction Mechanisms and Chemical Pathway Investigations of 2,5 Dimethoxy N Methylamphetamine
Elucidation of Fundamental Reaction Mechanisms
The fundamental reaction mechanisms involving 2,5-Dimethoxy-N-methylamphetamine can be inferred in part from its chemical structure, which contains methoxy (B1213986) groups, an amine function, and an aromatic ring.
One notable chemical transformation observed for 2,5-Dimethoxy-N-methylamphetamine is O-demethylation. This process involves the removal of a methyl group from one of the oxygen atoms on the dimethoxy-substituted phenyl ring. Studies have indicated that O-demethylation is a metabolic pathway for DOM, leading to the formation of metabolites such as 2-O-desmethyl-DOM and 5-O-desmethyl-DOM. wikipedia.orgdimecna.com Cytochrome P450 2D6 has been identified as an enzyme involved in the formation of the main metabolite, hydroxy DOM, suggesting an enzymatic O-demethylation step in biological systems. dimecna.com While methylation and demethylation pathways are well-established in other chemical contexts, such as DNA modification wikiwand.comnih.govcharchem.orgnih.govuni.lu or the synthesis and metabolism of simpler methylamines nih.goviiab.meeasychem.org, specific non-enzymatic methylation or further demethylation pathways directly involving the nitrogen or other positions of 2,5-Dimethoxy-N-methylamphetamine are not detailed in the provided search results.
Radical reactions, typically involving species with unpaired electrons, can interact with organic molecules through various mechanisms, including hydrogen abstraction or addition. Studies on simpler amines, such as methylamine (B109427) and dimethylamine (B145610), have shown their reactivity with radicals like the hydroxyl radical (OH), often proceeding via hydrogen abstraction from both carbon and nitrogen atoms. Methyl radicals have also been shown to abstract hydrogen atoms from amines. Given the presence of C-H and N-H bonds in the structure of 2,5-Dimethoxy-N-methylamphetamine, it is plausible that it could undergo similar radical-initiated abstraction processes. However, specific research detailing radical reactions or abstraction processes involving 2,5-Dimethoxy-N-methylamphetamine was not found in the provided literature.
The functional groups within 2,5-Dimethoxy-N-methylamphetamine, including the amine nitrogen and the electron-rich aromatic ring due to the methoxy substituents, suggest potential sites for nucleophilic and electrophilic attack. The amine nitrogen can act as a nucleophile, while the aromatic ring can participate in electrophilic aromatic substitution reactions under appropriate conditions. Compounds like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which possess both electrophilic and nucleophilic centers, are known to react with various substrates. While the general principles of nucleophilic and electrophilic reactions are well-understood, specific investigations into these types of reactions involving 2,5-Dimethoxy-N-methylamphetamine were not found in the provided search results.
Kinetic Studies of Chemical Transformations
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions, providing quantitative data on how quickly reactions occur and how they are affected by various factors.
Rate coefficients quantify the speed of a chemical reaction, while activation energy represents the minimum energy required for a reaction to occur. Kinetic studies on related compounds, such as the reactions of OH radicals with methylamines, have determined rate coefficients and their temperature dependence. Activation energies have also been determined for various reactions involving amines and related compounds, including in polymerization processes. However, specific rate coefficients and activation energies for the fundamental chemical transformations of 2,5-Dimethoxy-N-methylamphetamine, outside of its metabolic rate in biological systems, were not found in the provided literature.
Solvent Effects on Reaction Kinetics
The solvent plays a significant role in influencing the rate and selectivity of chemical reactions by affecting transition state stabilization, reactant solvation, and the potential for intermolecular interactions such as hydrogen bonding and dipole-dipole forces. Studies on related chemical systems provide general principles applicable to reactions involving Methyl-DMA.
Research on hydrogen atom transfer (HAT) reactions involving amides, such as N,N-dimethylacetamide (DMA), and a cumyloxyl radical demonstrated that solvent polarity and hydrogen bonding significantly impact reaction kinetics wikipedia.org. Polar solvents were observed to increase charge separation in the amides, which can deactivate C-H bonds towards attack by electrophilic radicals wikipedia.org. Strong hydrogen bond donor solvents appeared to have a major role in this deactivation wikipedia.org. Furthermore, solvent-induced changes in HAT selectivity were observed, suggesting that solvent choice can be a method for controlling reaction outcomes in C-H bond functionalization wikipedia.org.
In palladium-catalyzed cross-coupling reactions, the solvent is also a critical factor influencing reaction rate, selectivity, and equilibria cmdm.tw. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) are frequently employed and can coordinate to metal catalysts cmdm.tw. Amide solvents have been shown to facilitate ligand-free cross-coupling reactions cmdm.tw. The rate of such reactions can correlate with the dipolarity of the solvent, with faster rates observed in dipolar aprotic solvents compared to hydrocarbons cmdm.tw. The presence of salts can further influence these reactions, as polar solvents can stabilize anionic catalyst species cmdm.tw.
Another study on solvent effects in catalysis highlighted that switching solvents can enhance reaction conversion. Basic solvents, such as dimethylacetamide (DMA), can potentially coordinate to metal catalysts and also act as a base wikidoc.org. The principle that a solvent stabilizing the highest energy transition state should accelerate the reaction rate is a fundamental aspect of solvent effects, as described by the Hughes-Ingold rules wikidoc.org. If the charge density of the transition state is greater than that of the starting materials in the rate-determining step, a more polar solvent is expected to increase the reaction rate wikidoc.org. Conversely, if the charge density is lower, a more polar solvent may decrease the rate wikidoc.org.
Studies on methyl transfer reactions, such as the Menshutkin reaction, have shown that polar solvents stabilize both the transition state and the ion pair product, with strong stabilization of the ion pair in highly polar solvents like DMSO nih.gov.
While these studies provide a general understanding of how different solvent properties can influence reaction kinetics and selectivity for compounds with similar functional groups or reactivity centers, specific quantitative data on the solvent effects on reactions involving Methyl-DMA itself were not found in the provided results. However, based on these findings, it can be inferred that the choice of solvent would significantly impact the rates and potentially the product distribution of reactions such as alkylation, acylation, or degradation of Methyl-DMA due to variations in transition state and intermediate stabilization, as well as potential solvent participation in the reaction mechanism.
Degradation Pathways and Environmental Fate (Chemical Transformations)
The degradation of Methyl-DMA can occur through various chemical transformations influenced by environmental factors such as temperature, light, and the presence of water or oxidizing agents. Research on related amphetamines and dimethoxy-substituted phenethylamines provides insights into potential degradation pathways.
Thermal Degradation Mechanisms and Pyrolysis Products
Thermal degradation, particularly pyrolysis at elevated temperatures, can lead to the fragmentation and transformation of amphetamine derivatives. Studies on the pyrolysis of methamphetamine (MA) and dimethylamphetamine (DMA) offer relevant examples of such processes.
Upon heating, methamphetamine undergoes demethylation and methylation reactions at temperatures above 315°C, producing amphetamine and dimethylamphetamine, respectively wikipedia.orgwikipedia.orgwikidata.org. These reactions were identified as major pyrolysis processes below 358°C wikipedia.orgwikidata.org. The formation of benzylethyltrimethylammonium (BEMA) was also observed, suggesting that demethylation and methylation can occur via a methyl cation intermediate wikipedia.orgwikipedia.orgwikidata.org. The subsequent thermal degradation of BEMA yielded products such as allylbenzene, cis-beta-methylstyrene, and trans-beta-methylstyrene (B116674) at temperatures above 315°C wikipedia.orgwikipedia.orgwikidata.org. At even higher temperatures (above 445°C), optical isomers of amphetamine, methamphetamine, and dimethylamphetamine were produced wikipedia.orgwikidata.org.
Research on the pyrolysis of dimethylamphetamine also indicated demethylation as a primary reaction, leading to the formation of methamphetamine and amphetamine scribd.com. Maximum yields of methamphetamine and amphetamine were observed at 358°C and 386°C, respectively scribd.com. The formation of methyl chloride and benzylethyltrimethylammonium from dimethylamphetamine suggested that a methyl cation is involved in some demethylation and methylation reactions scribd.com.
While these studies focused on methamphetamine and dimethylamphetamine, the presence of the N-methyl group in Methyl-DMA suggests that similar demethylation and potentially remethylation reactions could occur during its thermal degradation. The methoxy groups on the phenyl ring might also undergo thermal cleavage or rearrangement at elevated temperatures. The specific pyrolysis products of Methyl-DMA would likely depend on the temperature and conditions of the thermal process.
Thermal degradation has also been noted in the context of analytical techniques; for instance, thermal conditions in gas chromatography have been shown to cause the degradation of related compounds like 25I-NBOH to their corresponding 2C compounds, indicating the lability of certain N-benzyl linkages under heat wikidata.org. This suggests that the N-methyl group in Methyl-DMA could also be susceptible to cleavage under thermal stress.
Photolytic and Oxidative Degradation Pathways
Photolytic and oxidative processes, often occurring simultaneously in the environment under the influence of sunlight and oxidizing species, can lead to the degradation of organic compounds. Studies on the degradation of other molecules with similar functional groups provide potential pathways for Methyl-DMA.
Research on the UV oxidative degradation of various antidepressants, which contain amine and sometimes ether functional groups, identified several degradation pathways including ether bond cleavage, hydrolysis, methylation, hydroxylation, and amine oxidation uni.lu. Hydrogen extraction was also observed as a degradation mechanism uni.lu. The specific products and dominant pathways varied depending on the compound structure uni.lu.
The potential for photolytic degradation in dimethoxy-substituted phenethylamines is also supported by studies mentioning the indirect photolytic or photocatalytic degradation of related emerging pollutants ctdbase.org.
For Methyl-DMA, potential photolytic and oxidative degradation pathways could involve:
Oxidation of the amine group to form nitrones or N-oxides.
Hydroxylation of the aromatic ring or the alkyl chain.
Cleavage of the ether linkages of the methoxy groups, leading to hydroxylated products.
Fragmentation of the molecule through oxidative cleavage of C-C bonds.
The presence of the dimethoxy-substituted phenyl ring and the tertiary amine functional group makes Methyl-DMA susceptible to attack by reactive species generated during photooxidation, such as hydroxyl radicals. The specific products formed would be influenced by the reaction conditions, including the presence of photosensitizers or catalysts.
By-product Formation and Reaction Selectivity Mechanisms
By-product formation and reaction selectivity are critical aspects of chemical synthesis and transformation, influencing product purity and yield. While detailed mechanisms specific to Methyl-DMA synthesis were not extensively found, related reactions provide insights into potential by-products and factors affecting selectivity.
In the synthesis of N-methylated amphetamine derivatives, such as the preparation of MDOB (4-bromo-2,5-dimethoxy-N-methylamphetamine) by methylation of DOB (4-bromo-2,5-dimethoxy-amphetamine) with methyl iodide, the desired N-methylation is the primary reaction nih.gov. However, side reactions can potentially lead to by-products. For instance, over-alkylation could occur, resulting in the formation of N,N-dimethylated products, as observed in reductive alkylation reactions of related phenethylamines guidetopharmacology.org.
Other potential by-products in the synthesis of Methyl-DMA, depending on the specific synthetic route employed, could include:
Unreacted starting materials or incomplete reaction products.
Products arising from alternative reaction pathways, such as O-methylation if a phenolic precursor is involved.
Rearrangement products.
Impurities from reagents or solvents.
Metabolic studies on related compounds like DOM (2,5-dimethoxy-4-methylamphetamine) illustrate potential chemical transformations that can occur, leading to the formation of metabolites such as O-demethylated and hydroxylated derivatives wikipedia.orgwikidoc.org. While metabolism is a biological process, the chemical transformations involved (e.g., O-demethylation) can sometimes be mimicked by chemical reactions and could represent potential degradation pathways or unintended reactions during synthesis or storage.
The selectivity of a reaction is influenced by various factors, including the choice of reagents, reaction conditions (temperature, pressure, solvent), and the presence of catalysts. For instance, the solvent can influence reaction selectivity, as seen in the solvent-induced changes in HAT selectivity wikipedia.org. In catalyzed reactions, the catalyst itself plays a crucial role in directing the reaction towards the desired product and minimizing by-product formation.
Controlling reaction selectivity is essential in synthesis to maximize the yield of the desired product and minimize the formation of impurities. This often involves optimizing reaction parameters and potentially using protective groups or specific catalysts to favor the desired reaction pathway.
Theoretical and Computational Chemistry of 2,5 Dimethoxy N Methylamphetamine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical framework to predict molecular properties with high accuracy. For a molecule like 2,5-Dimethoxy-N-methylamphetamine, these calculations would be invaluable for understanding its intrinsic characteristics.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would define the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO, for instance, is a key indicator of chemical reactivity and kinetic stability. However, specific values and detailed analyses for Methyl-DMA are not present in the available literature. For related compounds, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), theoretical investigations have been performed, highlighting the inducement of psychedelic activity through Natural Bond Orbital (NBO) analysis and transitional patterns. researchgate.net
Energetics of Reaction Pathways and Transition State Theory
Understanding the synthesis and metabolic pathways of a compound at a molecular level requires the study of reaction energetics and the application of transition state theory. This involves calculating the energy barriers for chemical reactions, identifying transition state structures, and determining reaction rates. Such computational studies are crucial for predicting the feasibility and outcomes of chemical transformations. While the synthesis of Methyl-DMA was first described by Alexander Shulgin, detailed quantum mechanical calculations of its synthetic or metabolic pathways are not documented in the searched scientific papers. wikipedia.org
Conformer Analysis and Stability
Most flexible molecules, including Methyl-DMA, can exist in various spatial arrangements known as conformers. A conformer analysis would involve calculating the relative energies of these different conformers to determine their stability and population distribution at a given temperature. This information is vital as the biological activity of a molecule can be highly dependent on its preferred conformation. While computational studies on the conformational structures of simpler amines like dimethylamine (B145610) have been conducted, a specific conformational analysis for Methyl-DMA is not available. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how a molecule like Methyl-DMA behaves in different environments.
Conformational Dynamics in Different Environments
MD simulations could reveal how the shape of the Methyl-DMA molecule changes over time in various environments, such as in a vacuum, in water, or embedded in a lipid bilayer mimicking a cell membrane. This conformational flexibility can be critical for its interaction with biological targets. Research on other molecules demonstrates the importance of including the entire conformational space and explicit solvent interactions for accurate spectral interpretation. rsc.org
Solvation Effects on Molecular Behavior
The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. MD simulations are ideal for studying these solvation effects. By simulating Methyl-DMA in different solvents, one could understand how solvent molecules arrange themselves around the solute and how this affects its properties and behavior. Studies on regulating solvation structure with co-solvents like N,N-dimethylacetamide (DMA) in other chemical systems highlight the importance of these interactions. rsc.org
Computational Modeling of Reaction Pathways and Mechanistic Elucidation
Theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These computational approaches allow for the characterization of transient species like reaction intermediates and the high-energy transition states that connect them. Furthermore, these calculations can provide quantitative predictions of reaction kinetics, including rate constants and the distribution of products (branching ratios). However, a specific application of these methods to the reaction pathways of 2,5-Dimethoxy-N-methylamphetamine could not be identified in the current body of scientific literature.
Prediction of Reaction Intermediates and Transition States
The prediction of reaction intermediates and transition states is a cornerstone of mechanistic chemistry. For a molecule like Methyl-DMA, such studies could illuminate its synthesis, degradation, and metabolic pathways. Computational modeling would typically involve the optimization of the geometries of proposed intermediates and the location of saddle points on the potential energy surface corresponding to transition states. The energies of these structures provide crucial information about the feasibility and preferred pathways of a reaction. Without specific studies on Methyl-DMA, any discussion on its specific reaction intermediates and transition states would be purely speculative.
Calculation of Rate Constants and Branching Ratios
Building upon the knowledge of transition states, computational chemists can calculate theoretical rate constants for elementary reaction steps using transition state theory. These calculations are vital for understanding the dynamics of a chemical process and predicting how reaction conditions might influence the outcome. Similarly, the relative energies of different transition states leading to various products can be used to determine the branching ratios, or the proportional formation of each product.
Due to the absence of published research in this specific area for 2,5-Dimethoxy-N-methylamphetamine, no data tables or detailed research findings on its calculated rate constants and branching ratios can be presented.
Structure Reactivity Relationship Studies of 2,5 Dimethoxy N Methylamphetamine Non Pharmacological Focus
Influence of Structural Modifications on Chemical Reactivity and Stability
The chemical reactivity and stability of 2,5-Dimethoxy-N-methylamphetamine are significantly influenced by its key structural components: the dimethoxyphenyl ring, the alkyl chain, and the N-methylated amine group.
The presence of methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring impacts the electronic distribution of the aromatic system. Studies on related 2,5-dimethoxyamphetamine (B1679032) derivatives indicate that these methoxy groups contribute to the stabilization of a radical cation formed during electrochemical oxidation of the aromatic ring uchile.cl. This suggests that the electron-donating nature of the methoxy substituents facilitates oxidation of the ring structure. The position and number of methoxy groups on the phenyl ring are known to influence the chemical properties within the phenethylamine (B48288) class nih.gov.
The N-methyl group on the amine nitrogen differentiates 2,5-Dimethoxy-N-methylamphetamine from its primary amine analog, 2,5-dimethoxyamphetamine (2,5-DMA). While phenethylamines (which include 2,5-DMA) are known to be strongly alkaline and react with atmospheric carbon dioxide to form carbonates wikipedia.org, the N-methylation alters the basicity and nucleophilicity of the nitrogen atom. This structural difference affects the reactivity of the amine group in various chemical transformations, such as acylation, alkylation, and Schiff base formation, compared to primary amphetamines.
Structural variations on the aromatic ring, such as the addition of a methyl group at the 4-position as seen in 2,5-Dimethoxy-4-methylamphetamine (DOM), further modify the electronic and steric environment around the ring wikipedia.orgchemeurope.com. These changes can influence the susceptibility of the aromatic ring to electrophilic substitution reactions or alter the course and rate of oxidative degradation pathways. While direct comparative data on the chemical reactivity of 2,5-Dimethoxy-N-methylamphetamine and its ring-substituted analogs in non-pharmacological reactions is limited in the provided sources, the principles of physical organic chemistry dictate that such substitutions would impact electron density and steric hindrance, thereby affecting reactivity.
Impact of Stereochemistry on Reaction Pathways and Selectivity
2,5-Dimethoxy-N-methylamphetamine possesses a chiral center at the alpha carbon (the carbon atom adjacent to the nitrogen atom), meaning it exists as two enantiomers: (R) and (S). This stereochemistry can play a role in chemical reactions, particularly those that are stereoselective or stereospecific.
In chemical synthesis, the stereochemistry of the starting materials or the use of chiral catalysts or reagents can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over others. While the provided search results primarily highlight the impact of stereochemistry on the biological activity of related compounds like DOM, where the R-(-)-isomer is reported to be more active wikipedia.orgchemeurope.com, the principle of stereochemical influence extends to chemical reactions.
For instance, reactions involving enzymes, even in a non-biological context (e.g., enzymatic synthesis or degradation studies), are typically stereoselective due to the chiral nature of enzymes. The stereochemical course of metabolic O-demethylation of a related compound has been shown to proceed with enantiomeric enrichment of the S-aminophenols nih.gov. While this is a metabolic process, it illustrates how a chiral center can influence the interaction with other chiral entities (in this case, enzymes), leading to differential reactivity or product formation based on stereochemistry.
Furthermore, in reactions that create a new chiral center or involve interaction with other chiral molecules, the stereochemistry of 2,5-Dimethoxy-N-methylamphetamine can influence the transition states and activation energies, potentially leading to different reaction rates or the formation of diastereomeric products in unequal proportions. Although specific examples of non-enzymatic chemical reactions of 2,5-Dimethoxy-N-methylamphetamine where stereochemistry dictates the reaction pathway or selectivity were not detailed in the provided search results, the presence of a chiral center is a fundamental structural feature that can impart stereoselectivity in appropriate chemical environments.
Interactions with Biochemical Systems Non Human, Non Clinical Contexts
Enzyme-Mediated Biotransformations (e.g., in microbial systems, isolated enzymes, in vitro studies, excluding human clinical metabolism)
Enzyme-mediated biotransformation of N,N-dimethylamphetamine has been investigated in in vitro systems utilizing recombinant enzymes. Studies incubating N,N-dimethylamphetamine with different human recombinant drug-metabolizing enzymes, including flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs), indicated that the formation of N,N-dimethylamphetamine N-oxide (DMANO) was predominantly mediated by FMO1. While FMO3 also exhibited activity, the intrinsic clearance by FMO1 was approximately twelve-fold higher. The N-oxidation of N,N-dimethylamphetamine catalyzed by FMO1 was selectively inhibited by imipramine, an FMO1-specific inhibitor.
These in vitro findings highlight the role of specific enzymes in the initial metabolic steps of N,N-dimethylamphetamine. It is noted that rodent metabolism of amphetamines can differ from human metabolism, suggesting that biotransformation pathways may vary across species.
Metabolite Characterization from Non-Human Biotransformation Studies
From in vitro enzyme-mediated biotransformation studies using human recombinant enzymes, the primary metabolite identified for N,N-dimethylamphetamine is N,N-dimethylamphetamine N-oxide (DMANO). This metabolite is formed through the N-oxidation reaction catalyzed predominantly by FMO1 in these in vitro systems.
While metabolites of N,N-dimethylamphetamine are detectable in human urine, specific detailed characterization of metabolites solely from non-human in vivo biotransformation studies was not extensively available in the provided information, beyond the general understanding that rodent metabolism can differ from human metabolism.
Protein-Ligand Interactions (e.g., binding to isolated proteins, enzyme active sites, in vitro, without clinical implications)
Studies investigating the interaction of N,N-dimethylamphetamine with proteins in non-human, non-clinical contexts have included assessments of its activity at monoamine transporters in rat brain synaptosomes. In these in vitro functional assays, N,N-dimethylamphetamine demonstrated inactivity at the serotonin (B10506) transporter (SERT) at concentrations up to 10 µM.
Research on related compounds, such as N,N-dimethyl-2-phenylpropan-1-amine (an isomer of N,N-dimethylamphetamine), has also been conducted, examining their interaction with dopamine (B1211576) transporters (DATs) and norepinephrine (B1679862) transporters (NETs) in rat brain synaptosomes. This isomer was found to be a weak partial releaser at NETs and inactive at DATs in this system. It is important to distinguish these findings for related compounds from those specifically for N,N-dimethylamphetamine.
Information regarding the binding of N,N-dimethylamphetamine to other isolated proteins or enzyme active sites in non-human, non-clinical settings was limited in the provided sources. Studies on the binding of other compounds, such as dimethandrolone (B1241947) (a different compound also referred to as DMA) to rabbit progesterone (B1679170) receptors, or N,N-dimethyltryptamine to serotonin and sigma-1 receptors, pertain to different chemical structures.
Receptor Binding Studies (e.g., in isolated receptor preparations or non-human models, without clinical implications)
Receptor binding studies for N,N-dimethylamphetamine in non-human or non-clinical models, as identified in the provided information, primarily involve its interaction with monoamine transporters, which function as receptors for the reuptake of neurotransmitters. As mentioned previously, in in vitro assays using rat brain synaptosomes, N,N-dimethylamphetamine showed no activity at the SERT at concentrations up to 10 µM.
Cellular Uptake Mechanisms in Non-Human Cell Lines or Microbial Systems
Based on the provided search results, there was no specific information detailing the cellular uptake mechanisms of N,N-dimethylamphetamine in non-human cell lines or microbial systems. Studies on the uptake of related compounds, such as MDMA, in human cell lines like Caco-2 cells have been reported, but these findings are not directly applicable to N,N-dimethylamphetamine or non-human systems.
Q & A
Q. What are the recommended synthetic routes for Methyl-DMA, and how do reaction conditions influence yield and purity?
Methyl-DMA synthesis typically involves nucleophilic substitution or reductive amination. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid side reactions.
- Temperature control : Elevated temperatures (50–80°C) accelerate reaction rates but risk decomposition; low temperatures favor selectivity .
- Catalyst optimization : Palladium or nickel catalysts in reductive amination require inert atmospheres to prevent oxidation .
Table 1 : Example reaction conditions and yields for Methyl-DMA synthesis:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Reductive amination | Pd/C | EtOH | 60 | 72 | 98 |
| Nucleophilic substitution | None | DMF | 80 | 65 | 95 |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing Methyl-DMA?
- NMR : H and C NMR confirm molecular structure, with deuterated solvents (e.g., DMSO-d6) resolving proton environments .
- HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) separate isomers and quantify purity .
- FT-IR : Peaks at 1650–1700 cm indicate carbonyl groups, critical for verifying functional groups .
Q. How should initial in vitro assays be designed to assess Methyl-DMA's pharmacological activity?
- Dose-response curves : Use 5–8 concentrations (e.g., 1 nM–100 µM) to calculate IC/EC values. Include positive/negative controls (e.g., known agonists/antagonists) .
- Cell viability assays : Pair pharmacological assays (e.g., cAMP measurement) with MTT/WST-1 tests to rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for Methyl-DMA?
- Meta-analysis : Pool data from multiple studies (e.g., IC values) using random-effects models to account for variability in experimental conditions (e.g., cell lines, buffer pH) .
- Methodological audits : Compare protocols for differences in ligand exposure times, assay temperatures, or solvent carriers (e.g., DMSO vs. saline) .
- Reproduibility testing : Replicate key experiments under standardized conditions (e.g., NIH Rigor and Reproducibility guidelines) .
Q. What computational approaches are used to model Methyl-DMA's receptor interactions?
- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., serotonin receptors) using crystal structures from the PDB .
- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability and identify key residues (e.g., hydrophobic pockets) .
Q. What best practices ensure reproducibility in Methyl-DMA studies?
- Data management plans (DMPs) : Specify metadata standards (e.g., Dublin Core) and repositories (e.g., Chemotion) for raw spectra, assay data, and simulation trajectories .
- Open protocols : Share step-by-step methods via platforms like Protocols.io , including troubleshooting steps (e.g., handling hygroscopic intermediates) .
Q. How to design interdisciplinary studies integrating Methyl-DMA's chemical and biological data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
